Vermiculite

Overview

Description

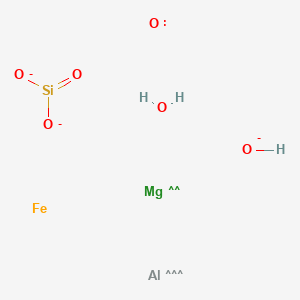

Vermiculite is a useful research compound. Its molecular formula is AlFeH3MgO6Si-3 and its molecular weight is 234.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Adsorbent for Heavy Metals : Vermiculite serves as a natural sorbent to remove heavy metals from contaminated soils and industrial or municipal wastewaters. Its efficacy in cleaning up heavy metal-contaminated extracts from soil washing processes has been demonstrated, highlighting its potential for environmental remediation (Abollino et al., 2007).

Construction Material : Due to its properties like low thermal conductivity and chemical inertness, expanded this compound (EV) is used in civil engineering, chemical industries, and agriculture. It's utilized in cementitious materials, geopolymers, and other binders, impacting both the structural and functional aspects of construction materials (Rashad, 2016).

Water and Fertilizer Retention : this compound-modified sulphoaluminate cementitious materials demonstrate enhanced water absorption, water/fertilizer retention, and basic physicochemical properties. This makes it suitable for plant growing applications in cement-based environments (Li et al., 2017).

Biodegradability Testing : Activated this compound serves as a solid bed for testing the biodegradability of plastics under composting conditions. It allows for the recovery of metabolic intermediates and polymeric residues, aiding in comprehensive biodegradation studies (Bellia et al., 1999).

Horticulture and Agriculture : this compound is used in seedling production of forest species and can be employed in germination tests for various seeds. Its properties like water holding capacity and particle size influence the germination and growth of plants (Martins et al., 2012).

Heat Insulation : Expanded this compound, due to its low bulk density and low heat conductivity, is used as a filler for heat-insulating materials. It's applicable in thermal power units, replacing lightweight components and fibrous heat insulators (Suvorov & Skurikhin, 2003).

Wastewater Treatment : this compound's high adsorption and selective ion-exchange capabilities make it suitable for groundwater and wastewater treatment, particularly in removing NH3-N, heavy metals, phosphate, and organic pollutants (Zheng-yi, 2006).

Mechanism of Action

Target of Action

Vermiculite is a naturally occurring mineral, primarily composed of hydrated phyllosilicate minerals . It is a multilayer silicate mineral mainly consisting of hydrated silicate of magnesium, aluminium, iron, calcium, and potassium . The primary targets of this compound are the interlayer water molecules trapped within its structure . These water molecules play a crucial role in the expansion of this compound when heated .

Mode of Action

This compound undergoes significant expansion when heated . This expansion, also known as exfoliation, occurs due to the release of the interlayer water molecules in the mineral’s structure when subjected to high temperatures . A novel method of sodium ion modification has been proposed to improve this compound’s thermal expansibility . The modification effects were characterized via X-ray fluorescence spectroscopy, X-ray diffraction, and thermogravimetric-differential thermal analysis . The result indicated that sodium ions entered this compound interlayers through the exchange of interlamellar calcium ions .

Biochemical Pathways

The biochemical pathways affected by this compound primarily involve the mineralization and mobilization of nutrients. This compound has a high cation-exchange capacity (CEC) at 100–150 meq/100 g . The negative layer charge arises from substitution of Al³⁺ for Si⁴⁺ in tetrahedra and substitution for lower charge cations in octahedra and from the presence of vacancies . The negative layer charge is balanced by the positively charged interlayer material . This balance plays a crucial role in the mineralization process, enhancing the availability of nutrients.

Pharmacokinetics (ADME Properties)

While the term “pharmacokinetics” is typically used in the context of drug metabolism, in the case of this compound, we can discuss its analogous properties. This compound’s properties allow it to retain water effectively, absorbing up to three to four times its weight in water . This property, along with its ability to expand when heated, contributes to its bioavailability in various applications, such as horticulture and construction .

Result of Action

The molecular and cellular effects of this compound’s action are primarily observed in its interaction with other materials and its impact on the environment. For instance, this compound-modified biochar enhances the adsorption capacity and stability of mercury . On a molecular level, the presence of this compound in a composite system alters the properties of the full system .

Action Environment

Environmental factors significantly influence this compound’s action, efficacy, and stability. For instance, the temperature has a significant effect on the diffusion coefficient of water in this compound . Moreover, the addition of various inorganic materials such as sawdust and fly ash can mitigate greenhouse gas emissions during the vermicomposting process . Thus, the environment plays a crucial role in determining the effectiveness and stability of this compound.

Safety and Hazards

Vermiculite itself is safe to use; there is no evidence that any acute or chronic toxicity or carcinogenicity exists from long-term exposure to this compound . Any health and safety problems that you may hear about are associated with one specific this compound deposit where naturally occurring asbestos minerals developed alongside the this compound .

Future Directions

Vermiculite’s unique properties and various applications make it a valuable material in a range of industries . It is the ideal substrate for growing seedlings, providing them with the moisture and air they need to thrive . Future research and development efforts are likely to focus on harnessing these properties for even more diverse applications .

Properties

InChI |

InChI=1S/Al.Fe.Mg.O3Si.2H2O.O/c;;;1-4(2)3;;;/h;;;;2*1H2;/q;;;-2;;;/p-1 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLRQDEYEBLCJFZ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.[OH-].[O].[O-][Si](=O)[O-].[Mg].[Al].[Fe] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AlFeH3MgO6Si-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

A hydrated magnesium-iron-aluminum silicate that expands up to 20 times when heated to 1093 degrees C; [Hawley] | |

| Record name | Vermiculite | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1856 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1318-00-9 | |

| Record name | Vermiculite (Mg0.33[Mg2-3(Al0-1Fe0-1)0-1](Si2.33-3.33Al0.67-1.67)(OH)2O10.4H2O) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1318-00-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(1-methylpiperidin-4-yl)-6-(4-phenylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/no-structure.png)

![4-Hydroxy-5H-cyclohept[d]isoxazol-5-one](/img/structure/B1170473.png)